molecular formula C8H9N3 B13128291 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile

2-(5-Amino-6-methylpyridin-3-yl)acetonitrile

Cat. No.: B13128291
M. Wt: 147.18 g/mol
InChI Key: XFMYBMWQPNXKDD-UHFFFAOYSA-N
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Description

2-(5-Amino-6-methylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with acetonitrile in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-efficiency catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-6-methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Sodium azide in dimethylformamide at 60°C.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 2-(5-Amino-6-methylpyridin-3-yl)methanol.

    Substitution: Formation of 2-(5-Azido-6-methylpyridin-3-yl)acetonitrile.

Scientific Research Applications

2-(5-Amino-6-methylpyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpyridine: A structurally similar compound with an amino group at the 5-position and a methyl group at the 2-position.

    2-(4-Aminophenyl)acetonitrile: Another related compound with an amino group on a phenyl ring instead of a pyridine ring.

Uniqueness

2-(5-Amino-6-methylpyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-(5-amino-6-methylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H9N3/c1-6-8(10)4-7(2-3-9)5-11-6/h4-5H,2,10H2,1H3

InChI Key

XFMYBMWQPNXKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CC#N)N

Origin of Product

United States

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